6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole
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Overview
Description
6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole is a synthetic compound known for its unique chemical structure, which combines an indole moiety with an azepane ring substituted with a 4-chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a broad spectrum of biological activities . The downstream effects of these pathways contribute to the compound’s diverse biological activities .
Result of Action
The diverse biological activities of indole derivatives suggest that they can have a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole compounds .
Scientific Research Applications
6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 6-[3-(4-fluorophenyl)azepane-1-carbonyl]-1H-indole
- 6-[3-(4-bromophenyl)azepane-1-carbonyl]-1H-indole
- 6-[3-(4-methylphenyl)azepane-1-carbonyl]-1H-indole
Uniqueness
6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern may result in distinct pharmacological properties compared to its analogs .
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(1H-indol-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c22-19-8-6-15(7-9-19)18-3-1-2-12-24(14-18)21(25)17-5-4-16-10-11-23-20(16)13-17/h4-11,13,18,23H,1-3,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGYLLSZPAYIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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